molecular formula C9H15N3O B2440076 (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime CAS No. 64921-57-9

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Cat. No. B2440076
CAS RN: 64921-57-9
M. Wt: 181.239
InChI Key: BWXVWKXPUPYLTK-UHFFFAOYSA-N
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Description

“(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime” is a chemical compound with the CAS number 64921-57-9 . It’s also known as “2-Butanone, 3,3-dimethyl-1-(1H-pyrazol-1-yl)-, oxime” and "N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-ylidene]hydroxylamine" .

Scientific Research Applications

Complex Formation in Coordination Chemistry

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2 is an important area of research. This complex is stable at moderate temperatures and decomposes around 200–210°C, forming volatile ligands and by-products. This study contributes to the understanding of coordination chemistry and the stability of such complexes (Khachatryan et al., 2017).

Organic Synthesis and Reaction Studies

In organic chemistry, the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one have been studied for their reactions with butyl nitrite in methanol. The (E)-oxime form yields 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide, while the (Z)-oxime reacts to produce isoxazoline derivatives. This research aids in understanding the reactivity of different stereoisomers (Hansen & Novak, 1994).

Antibacterial and DNA Photocleavage Activity

New compounds 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes have been synthesized and studied for their antibacterial and DNA photocleavage activities. Certain Ag-complexes showed excellent antibacterial activity, and some compounds demonstrated the ability to degrade DNA, which is significant for biomedical research (Sharma et al., 2020).

Insecticidal and Antimicrobial Applications

Research has been conducted on pyrazole oxime derivatives for their potential insecticidal and antimicrobial activities. Various compounds have shown effective insecticidal activities against pests like Mythimna separata Walker and Aphis medicaginis, indicating their potential in agricultural and pest control applications (Xiao et al., 2020).

Catalysis in Olefin Epoxidation

Oxime compounds have been evaluated as catalysts for olefin epoxidation. For instance, an oxo-bridged dimer showed high activity in the epoxidation of cyclic olefins, using tert-butyl hydroperoxide as an oxidant. This research contributes to the field of catalysis, particularly in developing more efficient catalysts for chemical transformations (Pereira et al., 2007).

Corrosion Inhibition

Theoretical studies using density functional theory (DFT) have been performed on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazol-1-yl derivatives, to understand their inhibition efficiencies as corrosion inhibitors. This is crucial for materials science and engineering, where corrosion prevention is a significant concern (Wang et al., 2006).

properties

IUPAC Name

(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXVWKXPUPYLTK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\O)/CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

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